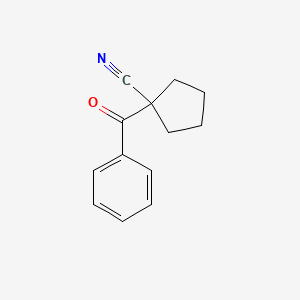![molecular formula C8H6F3N3 B11900509 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine](/img/structure/B11900509.png)
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that features a pyrazolo[3,4-B]pyridine core with a methyl group at the 3-position and a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) and ammonium formate at elevated temperatures . This method yields the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and reagents can make the process more cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[3,4-B]pyridine oxides, while substitution reactions can introduce various functional groups at the trifluoromethyl position.
Applications De Recherche Scientifique
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mécanisme D'action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrazolo[3,4-B]pyridine core, enables the compound to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the pyrazolo[3,4-B]pyridine core.
6-(Trifluoromethyl)pyridine: Similar structure but without the methyl group at the 3-position.
Fluorinated Quinolines: Contain fluorine atoms and exhibit similar biological activities.
Uniqueness
3-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrazolo[3,4-B]pyridine core with the trifluoromethyl and methyl groups enhances its potential as a versatile compound in various applications.
Propriétés
Formule moléculaire |
C8H6F3N3 |
|---|---|
Poids moléculaire |
201.15 g/mol |
Nom IUPAC |
3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C8H6F3N3/c1-4-5-2-3-6(8(9,10)11)12-7(5)14-13-4/h2-3H,1H3,(H,12,13,14) |
Clé InChI |
CBBDIIWXYTXIRO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=NC2=NN1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(Ethylsulfonyl)spiro[2.3]hexane-5-carbonitrile](/img/structure/B11900436.png)


![2-(1,4-Dioxaspiro[4.5]decan-7-yloxy)ethanol](/img/structure/B11900457.png)






![5-Phenylpyrazolo[1,5-A]pyridine](/img/structure/B11900497.png)

![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)
![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)
